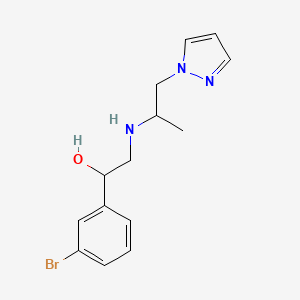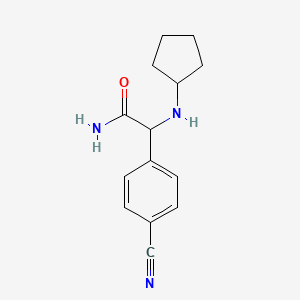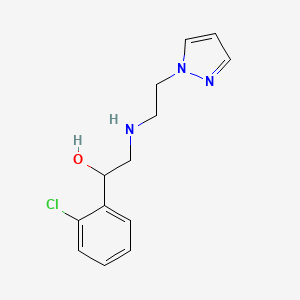![molecular formula C13H13NO5S2 B7571880 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid, also known as MTSEA, is a chemical compound that has been widely used in scientific research for its unique properties. MTSEA is a sulfhydryl-reactive compound that has been used as a tool to study protein structure and function.
Mechanism of Action
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid reacts with the thiol group of cysteine, forming a covalent bond. This reaction can lead to changes in protein conformation, activity, and interactions.
Biochemical and Physiological Effects:
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can have a variety of biochemical and physiological effects depending on the protein it interacts with. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can modify the activity and conformation of ion channels, transporters, receptors, and enzymes. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been shown to affect the gating of ion channels, the transport activity of transporters, the ligand binding of receptors, and the catalytic activity of enzymes. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be used to study protein-protein interactions and protein-ligand interactions.
Advantages and Limitations for Lab Experiments
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has several advantages for lab experiments. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid is a small molecule that can easily penetrate cell membranes and react with intracellular proteins. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used to study protein structure and function in native cells and tissues. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be used to study protein-ligand interactions and protein-protein interactions. However, 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has some limitations for lab experiments. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can react with other nucleophiles such as histidine and lysine residues in proteins, which can complicate the interpretation of results. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be toxic to cells at high concentrations.
Future Directions
There are several future directions for the use of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid in scientific research. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used to study the structure and function of membrane proteins, which are important drug targets. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can also be used to study the effects of post-translational modifications on protein structure and function. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used in combination with other sulfhydryl-reactive compounds to study protein-protein interactions and protein-ligand interactions. Finally, 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to study protein structure and function at atomic resolution.
Conclusion:
In conclusion, 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid is a sulfhydryl-reactive compound that has been widely used in scientific research to study protein structure and function. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can react with cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid in scientific research, including the study of membrane proteins, post-translational modifications, and protein-protein interactions.
Synthesis Methods
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be synthesized by reacting 5-bromo-3-carboxy-thiophene with 2-methoxy-4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid as a white solid that can be purified by recrystallization.
Scientific Research Applications
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been widely used in scientific research as a sulfhydryl-reactive compound to study protein structure and function. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can react with cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been used to study the structure and function of ion channels, transporters, receptors, and enzymes.
properties
IUPAC Name |
5-[(2-methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-8-3-4-10(11(5-8)19-2)14-21(17,18)12-6-9(7-20-12)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYTTKNFARGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
